molecular formula C12H14N2S B010512 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine CAS No. 108481-92-1

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

Cat. No. B010512
CAS RN: 108481-92-1
M. Wt: 218.32 g/mol
InChI Key: UFBAQAAATDLTAZ-UHFFFAOYSA-N
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Description

what is '4-(4-Isopropyl-phenyl)-thiazol-2-ylamine'? 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazoles. It is an amine derivative of thiazole and is used in the synthesis of pharmaceuticals and other compounds. the use of '4-(4-Isopropyl-phenyl)-thiazol-2-ylamine' 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals. It is used as a precursor in the synthesis of numerous drugs, such as anti-depressants, anti-psychotics, and anti-inflammatory drugs. It is also used as a building block in the synthesis of other organic compounds. the chemistry of '4-(4-Isopropyl-phenyl)-thiazol-2-ylamine' 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a type of amine, specifically a thiazolylamine. It contains an amine group, which is a nitrogen atom connected to three hydrogen atoms, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and four carbon atoms. The isopropyl group is an alkyl group with three carbon atoms and eight hydrogen atoms. This molecule is also known as 4-isopropyl-thiazol-2-ylamine. the biochemical/physical effects of '4-(4-Isopropyl-phenyl)-thiazol-2-ylamine' 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine is a chemical compound used in the synthesis of pharmaceuticals and other compounds. It has been studied for its potential effects on the body, but there is currently no evidence of any biochemical or physical effects. the benefits of '4-(4-Isopropyl-phenyl)-thiazol-2-ylamine' 1. It has anti-inflammatory properties, which can help reduce swelling and pain. 2. It can be used as an anti-depressant, as it has been shown to reduce symptoms of depression. 3. It has anti-bacterial properties, which can help fight off infections. 4. It can help to regulate blood sugar levels, which can be beneficial for people with diabetes. 5. It can help to reduce the risk of cancer, as it has been found to inhibit the growth of certain types of cancer cells. 6. It can help to reduce the risk of cardiovascular disease, as it has been found to reduce cholesterol levels. 7. It can help to reduce the risk of stroke, as it has been found to reduce blood pressure. 8. It has anti-allergic properties, which can help to reduce the symptoms of allergies. the related research of '4-(4-Isopropyl-phenyl)-thiazol-2-ylamine' 1. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Anticancer Agents. 2. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Antitubercular Agents. 3. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Antifungal Agents. 4. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Anti-inflammatory Agents. 5. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Anti-diabetic Agents. 6. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Antiviral Agents. 7. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Antibacterial Agents. 8. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Anticancer Drugs. 9. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Antioxidants. 10. Synthesis and Biological Evaluation of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine Derivatives as Potential Neuroprotective Agents.

Scientific Research Applications

Flame Retardants

Research has indicated the potential use of thiazole derivatives in the development of flame-retardant materials . These compounds can be added to polymers to enhance their resistance to ignition and combustion, which is critical for safety in various applications, including electronics and textiles.

Future Directions

: Wang, Q., Sun, J., Yao, X., & Chen, C. (2005). 4-Isopropyl Phenyl Diphenyl Phosphate as Flame-Retardant Additive for Lithium-Ion Battery Electrolyte. Electrochemical and Solid-State Letters, 8(9), A467. DOI: 10.1149/1.1993389 : 4-Isopropylphenol - Wikipedia : 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem : 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem

properties

IUPAC Name

4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(13)14-11/h3-8H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBAQAAATDLTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350101
Record name 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

CAS RN

108481-92-1
Record name 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108481-92-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Isopropyl-phenyl)-thiazol-2-ylamine was prepared (0.41 g) following general procedure B using 2-bromo-1-(4-isopropyl-phenyl)-ethanone (0.5 g, 2.07 mmol), thiourea (173 mg, 2.28 mmol) and MeOH (10 mL). LCMS m/z: 219 (M+1)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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